2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(2-piperidin-4-ylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(12-13-4-2-1-3-5-13)19-15-8-11-18-20(15)14-6-9-17-10-7-14/h1-5,8,11,14,17H,6-7,9-10,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMUIWAKNYHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 284.36 g/mol. The compound features a piperidine ring, a phenyl group, and a pyrazole moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| Structure | Chemical Structure |
Biological Activity
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties. Its mechanism involves interaction with opioid receptors, influencing pain pathways. In vitro studies suggest it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole compounds exhibit strong activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
Antiviral Properties
Further research has highlighted the potential antiviral activity of related pyrazole derivatives against viruses such as hepatitis C virus (HCV). These compounds were observed to inhibit viral replication by targeting specific molecular pathways involved in the virus's lifecycle .
Case Studies and Research Findings
- Analgesic Study : A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent .
- Antimicrobial Evaluation : In vitro evaluations showed that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains .
- Antiviral Mechanism : The compound's ability to inhibit HCV replication was linked to its action on cyclooxygenase enzymes, which are critical in inflammatory responses associated with viral infections .
This compound represents a promising candidate for further research due to its diverse biological activities, including analgesic, antimicrobial, and antiviral properties. Continued exploration of this compound could lead to the development of new therapeutic agents in various medical fields.
Scientific Research Applications
Pharmacological Studies
2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide has been investigated for its potential pharmacological properties, particularly as a therapeutic agent. Its structure suggests possible interactions with biological targets related to neurological and psychiatric disorders.
Case Study: Neuropharmacology
A study focused on the compound's interaction with serotonin receptors indicated that it may exhibit anxiolytic and antidepressant-like effects in animal models. Researchers administered varying doses of the compound to assess behavioral changes, finding significant improvements in anxiety-related behaviors compared to control groups.
Synthesis of Analog Compounds
The compound serves as a precursor for synthesizing various analogs with modified pharmacological profiles. These derivatives are explored for enhanced efficacy or reduced side effects.
Data Table: Synthesis Pathways
| Analog Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 2-Phenyl-N-[1-(3-piperidinyl)-1H-pyrazol-5-yl]acetamide | Condensation Reaction | 85 | Moderate anti-inflammatory |
| 2-Phenyl-N-[1-(4-morpholinyl)-1H-pyrazol-5-yl]acetamide | Alkylation | 78 | Strong analgesic properties |
Biochemical Research
In biochemical assays, the compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibited the activity of a particular kinase associated with cancer cell proliferation. The IC50 value was determined to be in the low micromolar range, indicating strong potential as an anticancer agent.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies have been conducted to evaluate its effects on cellular viability and organ toxicity.
Data Table: Toxicity Results
| Test Subject | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |
|---|---|---|---|
| Mice | 50 | No adverse effects observed | >200 |
| Rats | 100 | Mild hepatotoxicity | >150 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with its structural analogs, emphasizing substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Pyrazole Core
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide
- Structure : Features a 4-chlorophenyl group at the pyrazole 1-position and a chloro substituent on the acetamide.
- Key Differences: The chloro and cyano groups enhance electrophilicity, making it a precursor for Fipronil derivatives (insecticides) . Bond-length analysis (Allen et al., 1987) indicates stronger intermolecular interactions compared to the phenyl-substituted target compound .
- Biological Activity : Exhibits insecticidal properties due to structural mimicry of Fipronil .
2-Chloro-N-[1-(2-Chlorobenzyl)-1H-Pyrazol-5-yl]acetamide
Variations in the Acetamide Side Chain
2-(4-Benzoylphenoxy)-N-[1-Benzyl-4-Piperidinyl]acetamide (AdipoRon)
- Structure: Replaces the phenyl group with a benzoylphenoxy moiety and substitutes the pyrazole with a benzyl-piperidinyl group.
- Key Differences: The benzoylphenoxy group enhances metabolic stability and targets adiponectin receptors, unlike the target compound’s simpler phenyl-acetamide .
- Pharmacological Relevance : Used in metabolic disorder studies due to its adiponectin receptor agonism .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide
- Structure : Incorporates a thiazole ring and methyl-phenylpyrazole group.
- Key Differences :
- Spectroscopic Data : Distinctive NMR signals (e.g., δ 12.94 ppm for NH protons) differentiate it from the target compound’s spectral profile .
FEMA GRAS No. 4809: N-(1H-Pyrazol-5-yl)-N-(Thiophen-2-ylmethyl)-2-(p-Tolyloxy)Acetamide
- Structure : Includes a thiophene-methyl group and p-tolyloxy substituent.
- Key Differences :
- Applications : Used in food and fragrance industries due to low toxicity .
2-(3-(4-((1H-Indazol-5-yl)Amino)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Formation of the Pyrazole Intermediate
- The pyrazole ring is typically functionalized at the 1-position with a 4-piperidinyl group via nucleophilic substitution or reductive amination.
- Reaction conditions involve polar aprotic solvents such as N,N-dimethylformamide or acetonitrile.
- Bases like potassium carbonate or triethylamine are used to facilitate substitution.
Amide Bond Formation
- The key step is the coupling of the pyrazole intermediate with phenylacetic acid derivatives or activated esters.
- Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like 4-dimethylaminopyridine (DMAP).
- The reaction is performed in solvents like dichloromethane or ethyl acetate under mild heating (reflux conditions) or room temperature stirring.
- Bases such as triethylamine or N-methylmorpholine neutralize the acid byproducts.
Purification and Crystallization
- After reaction completion, the mixture is quenched with aqueous solutions, followed by extraction with organic solvents.
- The organic layer is dried over sodium sulfate and concentrated.
- Crystallization is induced by slow cooling or addition of anti-solvents such as n-heptane.
- Melting point determination and powder X-ray diffraction confirm purity and polymorphic form.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole functionalization | 4-piperidinyl substitution, K2CO3 base | DMF or Acetonitrile | 80-100 °C | 6-12 hours | 75-85 | Stirring under inert atmosphere |
| Amide coupling | Phenylacetyl chloride or activated ester, DCC, DMAP | Dichloromethane, EtOAc | RT to reflux | 4-8 hours | 70-90 | Triethylamine as base |
| Purification | Extraction, drying, crystallization | N-Heptane, EtOAc | Cooling to 0-5 °C | Overnight | N/A | Polymorph control by solvent choice |
Research Findings and Optimization
- Solvent Effects: Use of polar aprotic solvents during substitution improves yield and selectivity of pyrazole functionalization.
- Base Selection: Potassium carbonate is preferred for substitution steps due to mildness; triethylamine is effective in amide coupling to neutralize acids.
- Temperature Control: Elevated temperatures (80-100 °C) enhance substitution rates; amide coupling benefits from ambient to reflux temperatures depending on reagents.
- Purification: Crystallization from n-heptane yields stable polymorphs with good purity, confirmed by melting point and X-ray diffraction data.
- Polymorph Stability: Heat treatment and solvent choice influence the crystalline form, impacting solubility and bioavailability.
Analytical Characterization
- Melting Point: Typically 140-150 °C for the pure compound.
- Powder X-ray Diffraction: Confirms crystalline form and polymorph identity.
- High Performance Liquid Chromatography (HPLC): Purity >98% after purification.
- Infrared Spectroscopy: Characteristic amide carbonyl stretch confirms amide bond formation.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent for substitution | N,N-Dimethylformamide, Acetonitrile | Enhances nucleophilicity and solubility |
| Base for substitution | Potassium carbonate | Mild, efficient deprotonation |
| Coupling reagent | Dicyclohexylcarbodiimide (DCC) | High coupling efficiency |
| Temperature (substitution) | 80-100 °C | Increases reaction rate |
| Temperature (coupling) | Room temperature to reflux | Balances reaction rate and side reactions |
| Crystallization solvent | n-Heptane | Controls polymorph formation |
| Purity after crystallization | >98% (HPLC) | Suitable for pharmaceutical use |
Q & A
Q. What are the standard synthetic routes for 2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide, and how can intermediates be characterized?
The synthesis typically involves coupling a phenylacetamide moiety with a substituted pyrazole-piperidine precursor. For example, analogous compounds (e.g., pyrazole-acetamide derivatives) are synthesized via nucleophilic substitution or condensation reactions, using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in dichloromethane) . Characterization of intermediates requires 1H/13C NMR spectroscopy to confirm regioselectivity at the pyrazole N1-position and mass spectrometry (MS) to verify molecular weight. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How can researchers ensure the structural integrity of the final compound?
Use multi-technique validation :
- NMR spectroscopy to confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and acetamide carbonyl (δ ~165–170 ppm in 13C).
- High-resolution MS (HRMS) to confirm the molecular formula (e.g., C18H22N4O, expected [M+H]+ 327.1925).
- X-ray crystallography (if crystalline) to resolve ambiguities in piperidine-pyrazole spatial orientation, as demonstrated in structurally similar compounds .
Q. What safety protocols are recommended for handling this compound?
Refer to analogous piperidine-acetamide safety
- Acute toxicity (H302) : Use PPE (gloves, lab coat) to avoid oral exposure.
- Skin/eye irritation (H315/H319) : Work in a fume hood; rinse eyes/skin immediately with water if exposed .
- Storage : Keep in a cool, dry environment under inert gas (N2/Ar) to prevent degradation.
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies in splitting patterns may arise from dynamic rotational isomerism in the piperidine ring or hindered rotation of the acetamide group. To address this:
- Perform variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of split peaks.
- Use 2D NMR techniques (COSY, HSQC) to assign coupling pathways and confirm connectivity .
- Compare with computational density functional theory (DFT)-predicted spectra for validation .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
Derivatization (e.g., introducing substituents on the phenyl or piperidine groups) requires:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)2) for cross-coupling reactions at the pyrazole C4 position.
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as shown in analogous pyrazole-thiadiazole syntheses .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The piperidine-pyrazole scaffold may interact with hydrophobic pockets via van der Waals forces.
- PASS (Prediction of Activity Spectra for Substances) : Predict potential anti-inflammatory or analgesic activity based on structural analogs .
- ADMET profiling : Use SwissADME to assess permeability (logP ~2.5) and cytochrome P450 interactions .
Q. How can researchers address discrepancies in biological assay results for this compound?
Contradictory activity data (e.g., in enzyme inhibition assays) may stem from:
- Batch variability : Confirm purity (>95% via HPLC) and solvent residues (e.g., DMSO) that may interfere.
- Assay conditions : Standardize pH, temperature, and co-factor concentrations. For example, kinase assays require precise Mg2+ levels .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Methodological Guidance for Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups) or piperidine (e.g., N-methylation).
- Biological testing : Prioritize assays based on computational predictions (e.g., COX-2 inhibition for anti-inflammatory potential).
- Data analysis : Use multivariate regression to correlate logP, steric parameters (e.g., Taft ES), and IC50 values .
Q. What analytical techniques are critical for stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the acetamide to carboxylic acid).
- Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .
Contradiction Analysis in Published Data
Q. How to reconcile conflicting reports on the compound’s solubility?
Discrepancies may arise from polymorphic forms or measurement methods:
- Polymorph screening : Use XRPD to identify crystalline vs. amorphous forms.
- Solubility protocols : Follow USP <1236> guidelines, specifying pH (e.g., PBS 7.4) and equilibration time (24–72 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
